molecular formula C11H19NO5 B2819867 (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid CAS No. 1008773-77-0

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid

Cat. No. B2819867
CAS RN: 1008773-77-0
M. Wt: 245.275
InChI Key: LUFYOKRQPSBJIS-XLPZGREQSA-N
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Description

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid, also known as Boc-3-hydroxy-4-oxo-1-cyclopentanecarboxylic acid, is a chiral cyclic amino acid with potential applications in drug discovery and development. Its unique structure and properties make it a promising candidate for use in the synthesis of peptides and other bioactive molecules.

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) demonstrate significant biological properties, with particular attention given to their antioxidant activities. Studies have focused on understanding the structure-activity relationships (SARs) of HCAs to generate more potent antioxidant molecules. Critical structural features influencing the antioxidant activity of HCAs include modifications to the aromatic ring and the carboxylic function, such as esterification and amidation. These findings indicate that careful assessment of SARs can identify potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Environmental Behavior and Fate of Related Compounds

Research on methyl tert‐butyl ether (MTBE), a compound structurally related to tert-butoxycarbonyl groups, highlights its environmental behavior and fate. When in contact with water, MTBE dissolves significantly, indicating its high water solubility. This compound's sorption to subsurface solids is weak, meaning it doesn't significantly retard the transport by groundwater. Moreover, MTBE generally resists biodegradation in groundwater. Understanding the environmental behavior of related compounds can provide insights into the fate and potential environmental impact of tert-butoxycarbonyl-containing compounds like (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid (Squillace et al., 1997).

Role in Pharmacology and Stereoisomerism

The review of ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, provides insights into the pharmacological implications of stereochemistry. It emphasizes the importance of cis-3-methyl group, β-hydroxyl group, and β-phenethyl group in the molecule's unique activity. Understanding the influence of stereochemistry on biological properties can be crucial for the development and optimization of compounds like (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid in pharmacological contexts (Brine et al., 1997).

Applications in Various Research Fields

The structural analogy of the phosphonic acid functional group with the phosphate moiety, along with its coordination or supramolecular properties, makes it significant in various research fields. Phosphonic acids find applications in bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. This highlights the versatility of carboxylic acid derivatives in multiple research domains, emphasizing the potential broad applicability of (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid in various scientific areas (Sevrain et al., 2017).

properties

IUPAC Name

(1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFYOKRQPSBJIS-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid

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